8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is a complex organic compound characterized by its unique dioxolo and phthalazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolo ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine involves its interaction with molecular targets and pathways within biological systems. For instance, it may induce apoptosis in cancer cells by affecting specific signaling pathways . The exact molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
- 7,8-Dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Uniqueness
8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine is unique due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
656833-91-9 |
---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]phthalazine |
InChI |
InChI=1S/C15H12N2O2/c1-2-4-10(5-3-1)15-12-7-14-13(18-9-19-14)6-11(12)8-16-17-15/h1-7,16H,8-9H2 |
InChI Key |
PAGWCQCITMFIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2C(=NN1)C4=CC=CC=C4)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.